molecular formula C23H20BrN3O2S B2763672 3-amino-N-(3-bromophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 361154-03-2

3-amino-N-(3-bromophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2763672
CAS No.: 361154-03-2
M. Wt: 482.4
InChI Key: HZJOYCXDTITAAW-UHFFFAOYSA-N
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Description

3-amino-N-(3-bromophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C23H20BrN3O2S and its molecular weight is 482.4. The purity is usually 95%.
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Biological Activity

3-amino-N-(3-bromophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C23H20BrN3O2S and a molecular weight of 482.4 g/mol, this compound is characterized by its complex structure featuring both furan and thienoquinoline moieties. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

The biological activity of this compound has been explored in various studies. Its potential as an anti-inflammatory agent and its effects on cellular mechanisms have been particularly noted.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and chemokines in activated macrophages. This effect is hypothesized to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Antioxidant Activity

The compound has also shown promising antioxidant activity. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This property may contribute to its protective effects against various diseases associated with oxidative damage.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzyme Activity : The compound has been reported to inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.
  • Modulation of Signaling Pathways : It modulates key signaling pathways such as MAPK (mitogen-activated protein kinase) and PI3K/Akt pathways that play crucial roles in cell survival and inflammation.
  • Induction of Apoptosis : Some studies suggest that the compound can induce apoptosis in cancer cell lines through the activation of caspases and the release of cytochrome c from mitochondria.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Cancer Research : In a study involving breast cancer cell lines, this compound was shown to significantly inhibit cell proliferation and induce apoptosis. The IC50 values for cell viability were determined to be around 15 µM after 48 hours of treatment.
  • Neuroprotection : Another study investigated its neuroprotective effects in models of neurodegeneration. The compound was found to protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases.

Data Tables

Biological Activity Effect IC50/EC50 Values
Anti-inflammatoryInhibition of cytokine productionNot specified
AntioxidantScavenging free radicalsNot specified
Cancer Cell ProliferationInhibition (breast cancer)15 µM
NeuroprotectionProtection against oxidative stressNot specified

Properties

IUPAC Name

3-amino-N-(3-bromophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O2S/c1-12-9-10-17(29-12)18-15-7-2-3-8-16(15)27-23-19(18)20(25)21(30-23)22(28)26-14-6-4-5-13(24)11-14/h4-6,9-11H,2-3,7-8,25H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJOYCXDTITAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC(=CC=C5)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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